3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester
Overview
Description
3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a boronic acid ester functional group, which is known for its stability and reactivity in cross-coupling reactions. The presence of a piperidine moiety and a chloro substituent on the aromatic ring adds to its versatility in various chemical transformations.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action is primarily through its participation in various chemical reactions. One potential reaction involving this compound is a Suzuki-Miyaura coupling reaction . This reaction utilizes a palladium catalyst to create a carbon-carbon bond between the boronic acid and another aryl or vinyl halide .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway involving this compound. This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis to form carbon-carbon bonds .
Pharmacokinetics
It’s worth noting that boronic esters, in general, are usually bench stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction is valuable in the synthesis of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic esters can pose challenges, considering the removal of the boron moiety at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The starting material, 3-chloro-4-(aminomethyl)phenylboronic acid, is synthesized through a series of reactions, including halogenation and amination.
Esterification: The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent to form the pinacol ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, which are crucial for maintaining reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Resulting from oxidation.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid, Pinacol Ester: Lacks the chloro and piperidine substituents.
4-Chlorophenylboronic Acid, Pinacol Ester: Similar but without the piperidine moiety.
4-(Piperidinoaminomethyl)phenylboronic Acid, Pinacol Ester: Similar but without the chloro substituent.
Uniqueness
3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester is unique due to the combination of its chloro and piperidine substituents, which enhance its reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
1-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-9-8-14(16(20)12-15)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRKGNRXEDBASD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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